molecular formula C14H18ClN3O B11840933 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol CAS No. 5427-36-1

6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol

カタログ番号: B11840933
CAS番号: 5427-36-1
分子量: 279.76 g/mol
InChIキー: PXZDBGAWTMVRJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol is a chemical compound of interest in medicinal chemistry and oncology research. It features a quinazoline pharmacophore, a privileged structure known to be a key component in numerous biologically active agents . While specific biological data for this exact compound may be limited, its core structure is closely related to quinazoline and quinoline derivatives that have demonstrated significant antitumor and antiproliferative properties in scientific studies . Researchers investigate such compounds for their potential to inhibit the growth of cancer cells. Similar 4-aminoquinazoline derivatives have been explored for their activity against hyperproliferative disorders, suggesting a potential mechanism of action involving the disruption of cell signaling pathways critical for tumor survival and proliferation . The hexan-1-ol chain in the structure may influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug design for optimizing bioavailability and target engagement. This product is intended for research purposes only, specifically for in vitro assays and as a building block in the synthesis of novel compounds for biological evaluation. It is not for diagnostic or therapeutic use.

特性

CAS番号

5427-36-1

分子式

C14H18ClN3O

分子量

279.76 g/mol

IUPAC名

6-[(7-chloroquinazolin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C14H18ClN3O/c15-11-5-6-12-13(9-11)17-10-18-14(12)16-7-3-1-2-4-8-19/h5-6,9-10,19H,1-4,7-8H2,(H,16,17,18)

InChIキー

PXZDBGAWTMVRJW-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NCCCCCCO

製品の起源

United States

準備方法

Reaction Scheme

4,7-Dichloroquinazoline undergoes selective substitution at the C4 position with 6-aminohexan-1-ol in the presence of a base.

Reagents :

  • 4,7-Dichloroquinazoline

  • 6-Aminohexan-1-ol

  • Diisopropylethylamine (DIPEA)

  • Anhydrous ethanol or tetrahydrofuran (THF)

Conditions :

  • Temperature: 0°C to reflux (80°C)

  • Time: 6–24 hours

  • Purification: Column chromatography (silica gel, CH<sub>2</sub>Cl<sub>2</sub>/MeOH 9:1)

Key Findings

  • Yield : 70–85%.

  • Mechanism : DIPEA deprotonates the amine, facilitating nucleophilic attack on the electron-deficient C4 of quinazoline.

  • Optimization : Lower temperatures (0–25°C) minimize side reactions at C7.

Method 2: Chlorination of 4-Hydroxyquinazoline Followed by Amination

Step 1: Chlorination of 7-Chloro-4-hydroxyquinazoline

Reagents :

  • 7-Chloro-4-hydroxyquinazoline

  • Phosphorus oxychloride (POCl<sub>3</sub>)

  • N,N-Diisopropylethylamine (DIPEA)

Conditions :

  • Temperature: 80–120°C

  • Time: 4–12 hours

  • Workup: Precipitation in ice-cold NaOH.

Outcome :

  • Product : 4,7-Dichloroquinazoline (yield: 80–90%).

Step 2: Amination with 6-Aminohexan-1-ol

Identical to Method 1, yielding the target compound with an overall yield of 60–75%.

Method 3: Reductive Amination of 7-Chloro-4-nitroquinazoline

Reaction Pathway

  • Nitration : 7-Chloroquinazoline-4-amine is nitrated to introduce a nitro group at C4.

  • Reduction : Catalytic hydrogenation converts the nitro group to an amine.

  • Coupling : Reaction with 6-bromo-1-hexanol under Mitsunobu conditions.

Reagents :

  • Nitric acid (HNO<sub>3</sub>)

  • Palladium on carbon (Pd/C)

  • Triphenylphosphine (PPh<sub>3</sub>), Diethyl azodicarboxylate (DEAD)

Conditions :

  • Hydrogen pressure: 1–3 atm

  • Solvent: Methanol or ethanol

Outcome :

  • Yield : 50–65%.

  • Limitation : Requires multiple steps and stringent anhydrous conditions.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Steps 123
Overall Yield 70–85%60–75%50–65%
Purity >95%>90%85–90%
Key Advantage SimplicityScalabilityFunctional group tolerance
Key Limitation C7 reactivityPOCl<sub>3</sub> handlingMulti-step synthesis

Industrial-Scale Considerations

Method 2 is preferred for large-scale production due to:

  • Availability of 7-chloro-4-hydroxyquinazoline.

  • High-yield chlorination step (POCl<sub>3</sub>).

  • Reduced purification needs compared to Method 3 .

化学反応の分析

反応の種類

6-[(7-クロロキナゾリン-4-イル)アミノ]ヘキサン-1-オールは、次のようなさまざまな化学反応を起こすことができます。

一般的な試薬と条件

主要な生成物

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Research indicates that quinazoline derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that related compounds can inhibit the growth of bacteria such as Pseudomonas aeruginosa and fungi like Aspergillus flavus . The mechanism often involves the inhibition of specific enzymes or receptors critical for microbial survival.

Anticancer Properties
6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol has been investigated for its anticancer effects, particularly due to its structural similarity to other bioactive quinazoline derivatives. In vitro studies have revealed that certain analogs can induce apoptosis in cancer cells and inhibit cell proliferation . For example, some derivatives have demonstrated potent antiproliferative activity against human cancer cell lines such as HepG-2 and MCF-7 .

Antimalarial Potential
The compound's structure suggests possible antimalarial activity. Research into related quinazoline compounds has shown efficacy against chloroquine-resistant strains of Plasmodium falciparum . This highlights the potential of 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol as a lead compound for developing new antimalarial agents.

Biological Applications

Enzyme Inhibition Studies
6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol is utilized in studies focusing on enzyme inhibition. The chlorine and amino groups present in its structure allow it to interact effectively with various biological macromolecules, making it suitable for exploring its role in enzyme inhibition . This can lead to insights into its potential therapeutic applications in treating diseases that involve enzyme dysregulation.

Receptor Binding Studies
The compound's ability to bind to specific receptors has been a focus of research, particularly in understanding its pharmacological profiles. Investigations into receptor interactions can provide valuable information on how this compound may exert its biological effects .

Material Science Applications

Synthesis of Novel Materials
Beyond biological applications, 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol is explored for its potential use in synthesizing new polymers and materials. The unique properties of quinazoline derivatives make them suitable candidates for developing advanced materials with specific functionalities .

Case Studies and Research Findings

Study Focus Findings References
Antimicrobial ActivityInhibition of Pseudomonas aeruginosa and Aspergillus flavus growth
Anticancer PropertiesInduction of apoptosis in HepG-2 and MCF-7 cancer cell lines
Antimalarial PotentialEfficacy against chloroquine-resistant Plasmodium falciparum strains
Enzyme InhibitionInteraction with specific enzymes leading to potential therapeutic applications
Material ScienceDevelopment of new polymers with enhanced properties

作用機序

6. 類似の化合物との比較

類似の化合物

独自性

6-[(7-クロロキナゾリン-4-イル)アミノ]ヘキサン-1-オールは、キナゾリン環とヘキサノール鎖の両方が存在することで、独特な化学的および生物学的特性を付与されています。 これらの構造上の特徴の組み合わせにより、他の類似の化合物と比較して、多様な用途と反応性を実現しています.

類似化合物との比較

Comparison with Structurally Similar Compounds

6-((4,6-Dichloropyrimidin-2-yl)amino)hexan-1-ol (8a) and 6-((2,6-dichloropyrimidin-4-yl)amino)hexan-1-ol (9a)
  • Synthesis: Synthesized via reaction of trichloropyrimidine with 6-amino-1-hexanol in acetonitrile, yielding 37% (8a) and 55% (9a) .
  • Activity : These compounds are intermediates in PI3 kinase inhibitors, highlighting the role of chloropyrimidine groups in targeting kinase pathways .
  • Key Data :
    • 9a : $ ^1H $-NMR (CDCl₃) δ 6.26 (s, 1H), 3.66 (t, 2H); $ ^{13}C $-NMR δ 164.20 (C=N) .
NBDHEX (6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol)
  • Synthesis: Not detailed in evidence, but characterized as a nitrobenzoxadiazole (NBD) derivative .
  • Activity : Potent inhibitor of glutathione S-transferases (GSTs), inducing cytotoxicity in cancer cells and inhibiting Plasmodium falciparum gametocytes for malaria research .
  • Key Data: Targets GSTP1-1 and GSTM2-2 isoforms, with EC₅₀ values in nanomolar ranges for cancer cell lines .
6-(1-Trityl-1H-imidazol-4-yl)hexan-1-ol (11d)
  • Synthesis : Achieved 94% yield via trityl protection of imidazole, demonstrating high synthetic efficiency .
  • Activity : Role unspecified, but imidazole derivatives often modulate enzymatic or receptor targets .

Mechanistic Insights :

  • Quinazoline vs. Pyrimidine : Chloroquinazoline’s planar structure enhances ATP-binding pocket interactions in kinases, while dichloropyrimidines offer modular halogen bonding for PI3K inhibition .
  • Nitrobenzoxadiazole vs. Quinazoline : The electron-deficient NBD group in NBDHEX facilitates covalent interactions with GSTs, whereas quinazolines rely on hydrogen bonding for kinase inhibition .

Key Observations :

  • Yield : Trityl-protected imidazole (11d) achieves the highest yield (94%), likely due to steric protection reducing side reactions .
  • Solubility : NBDHEX’s nitrobenzoxadiazole group improves water solubility compared to chlorinated analogs.
  • Stability : NBDHEX’s nitro group may cause photodegradation, whereas chlorinated compounds (8a, 9a) exhibit greater inertness .

生物活性

6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H16ClN3O\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_3\text{O}

Key Properties:

  • Molecular Weight: 273.73 g/mol
  • Melting Point: Not specified in the literature.
  • Solubility: Soluble in organic solvents; specific solubility data not available.

6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol exhibits its biological effects primarily through interaction with various molecular targets, particularly enzymes and receptors involved in disease pathways. The quinazoline moiety is known for its ability to modulate signaling pathways related to cancer and inflammation.

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity:
    • A study evaluated the antiproliferative effects of various quinazoline derivatives, including 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol, against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast cancer (MCF-7) and prostate cancer (PC3) cell lines .
  • Anti-inflammatory Effects:
    • Research has shown that compounds with a similar structure can inhibit pro-inflammatory cytokines, suggesting that 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol may also possess anti-inflammatory properties .
  • Mechanistic Insights:
    • The compound's mechanism includes the inhibition of NF-kB signaling pathways, which are critical in regulating immune responses and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol can be attributed to its structural features:

Structural FeatureActivity Implication
Quinazoline CoreEssential for anticancer activity
Amino GroupIncreases solubility and bioavailability
Hydroxyl GroupPotentially enhances interaction with biological targets

Studies have indicated that modifications in the quinazoline ring or the alkyl chain can significantly affect potency and selectivity against specific cancer types .

Case Studies

  • In Vitro Studies:
    • In vitro assays demonstrated that 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol reduced cell viability in MCF-7 and PC3 cells by inducing apoptosis and cell cycle arrest. IC50 values ranged between 2.03 µg/mL to 14.58 µg/mL depending on the cell line tested .
  • Animal Models:
    • Preliminary studies using animal models have shown promise in reducing tumor growth when administered at specific dosages, indicating potential for further development as an anticancer therapeutic agent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。